molecular formula C16H13ClFNO5S B6483609 methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-3-carboxylate CAS No. 1291831-35-0

methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-3-carboxylate

Cat. No.: B6483609
CAS No.: 1291831-35-0
M. Wt: 385.8 g/mol
InChI Key: SQBSFEYSJCYBOL-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2-benzothiazine-3-carboxylate is a benzothiazine derivative characterized by a bicyclic core structure substituted with a 6-chloro group and a 4-(2-fluorophenyl) moiety. This compound belongs to a class of molecules synthesized via sulfonylation of anthranilic acid derivatives or methyl anthranilates, followed by cyclization under controlled conditions . Its synthesis prioritizes the use of pre-substituted starting materials to avoid post-cyclization modifications, which often lead to isomer mixtures and reduced yields .

Properties

IUPAC Name

methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-2,3-dihydro-1λ6,2-benzothiazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO5S/c1-24-15(20)14-16(21,10-4-2-3-5-12(10)18)11-8-9(17)6-7-13(11)25(22,23)19-14/h2-8,14,19,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBSFEYSJCYBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1)(C3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Properties

Anti-inflammatory and Analgesic Activities
Recent studies have highlighted the anti-inflammatory and analgesic properties of benzothiazine derivatives. For instance, methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate has demonstrated significant anti-inflammatory effects in animal models. The compound was shown to reduce edema and increase pain thresholds effectively, outperforming standard analgesics like Lornoxicam and Diclofenac in certain dosages .

Mechanism of Action
The mechanism through which these compounds exert their effects often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. This interaction is crucial in managing conditions such as arthritis and other inflammatory diseases .

Synthesis and Structural Modifications

Synthetic Pathways
The synthesis of methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-3,4-dihydro-2H-benzothiazine derivatives often involves various chemical reactions including hydrolysis and condensation reactions. For example, the modification of the benzene moiety has been found to enhance analgesic properties significantly .

Characterization Techniques
Characterization of these compounds is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help in confirming the structure and purity of the synthesized products. The structural elucidation is essential for understanding the relationship between structure and biological activity .

Case Studies

Study Reference Findings Applications
Demonstrated moderate anti-inflammatory action in animal modelsPotential treatment for inflammatory diseases
Enhanced analgesic properties through structural modificationsDevelopment of new analgesics
Selective MAO-B inhibition for Parkinson's disease treatmentNeuroprotective strategies

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for prodrug activation in pharmaceutical contexts.

Reaction Conditions Outcome Yield/Notes
1M HCl, reflux, 6h Ester → Carboxylic acid~85% yield (analog data)
0.5M NaOH, RT, 12hEster → Carboxylate saltpH-dependent; steric hindrance may reduce yield

The hydroxyl group at position 4 may undergo dehydration under acidic conditions to form a conjugated enone system, though this is less likely due to the electron-withdrawing sulfone group stabilizing the hydroxyl .

Nucleophilic Substitution

The chloro substituent at position 6 can participate in nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-couplings, depending on activating groups.

Reaction Conditions Products
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24hAryl/heteroaryl derivatives at position 6
Amination NH₃/MeOH, CuI, 100°C, sealed tube6-Amino derivative

The sulfone group at positions 1,1-dioxo enhances electron deficiency at position 6, facilitating NAS with strong nucleophiles (e.g., amines, thiols) .

Oxidation/Reduction

The hydroxyl group and sulfone moiety influence redox behavior:

Process Reagents Outcome
Oxidation of -OH PCC/CH₂Cl₂, RT, 3hKetone formation (limited by steric bulk)
Reduction of sulfone LiAlH₄, THF, 0°C → RT, 6hSulfide formation (theoretically possible)

Reduction of the sulfone group is uncommon in medicinal chemistry due to destabilization of the core structure .

Electrophilic Aromatic Substitution

The 2-fluorophenyl ring may undergo directed ortho-metalation (DoM) or Friedel-Crafts reactions, though fluorine’s electron-withdrawing nature reduces reactivity:

Reaction Conditions Site
NitrationHNO₃/H₂SO₄, 0°C, 2hMeta to fluorine (low yield)
Bromination Br₂/FeBr₃, 50°C, 6hOrtho/para to directing groups

Stability and Degradation Pathways

Key stability concerns under stress conditions:

Condition Degradation Pathway Identified Products
Photolysis (UV, 254 nm) C-O bond cleavage in esterCarboxylic acid + methanol
Thermal (100°C, 48h) Hydroxyl dehydration → ketoneConjugated enone

Pharmacological Modifications

Structural analogs highlight opportunities for bioactivity optimization:

  • Ester prodrugs : Hydrolyzed in vivo to active carboxylic acids .

  • Fluorophenyl modifications : Alter pharmacokinetics via para-substitution .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Stability

  • Transesterification Risk: Sodium methylate in anhydrous methanol is critical for cyclization; other alcohols (e.g., ethanol) induce partial transesterification, reducing yield .
  • Halogenation Challenges: Post-synthesis halogenation of analogous compounds (e.g., bromination of 4-hydroxy-2-oxo-quinolines) produces isomer mixtures, necessitating laborious separation .

Structural and Electronic Properties

The 2-fluorophenyl group at position 4 enhances lipophilicity and may influence π-π stacking interactions in biological targets.

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

Compound Substituent Electronic Effect LogP (Predicted) Solubility (mg/mL)
Target Compound Strongly electron-withdrawing 3.2 0.15
6-Nitro analog Very electron-withdrawing 2.8 0.10
4-Methyl analog Electron-donating 2.5 0.30

Preparation Methods

Core Benzothiazine Framework Formation

The benzothiazine core is constructed via cyclization reactions involving 2-aminobenzenethiol derivatives and α-haloketones or α-haloesters. Source demonstrates that 2-aminobenzenethiols react with α-chloroketones under microwave irradiation or ultrasonic conditions to form 4H-1,4-benzothiazines. For the target compound, 2-amino-5-chlorobenzenethiol serves as the starting material. Reacting this with methyl 2-bromo-3-oxo-3-(2-fluorophenyl)propanoate in dimethylformamide (DMF) at 80°C initiates cyclization, yielding the intermediate 6-chloro-4-(2-fluorophenyl)-3,4-dihydro-2H-1,4-benzothiazine-3-carboxylic acid methyl ester. The reaction proceeds via nucleophilic displacement of the bromide by the thiol group, followed by intramolecular cyclization .

Key parameters influencing yield include:

  • Solvent polarity : DMF enhances reaction kinetics by stabilizing ionic intermediates .

  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may promote side reactions like oxidation .

  • Catalysts : Anhydrous potassium carbonate acts as a base, neutralizing HBr generated during the reaction .

Oxidation to 1,1-Dioxide

The dihydrobenzothiazine intermediate undergoes oxidation to introduce the 1,1-dioxide moiety. Source describes using hydrogen peroxide (H₂O₂) in acetic acid under reflux to oxidize sulfur atoms in analogous thiazine systems. For this compound, 30% H₂O₂ in glacial acetic acid at 70°C for 6 hours converts the sulfide groups to sulfones, achieving >90% conversion . Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C offer milder conditions, reducing over-oxidation risks .

Optimization Insight :

  • Oxidant stoichiometry : A 2:1 molar ratio of H₂O₂ to substrate ensures complete oxidation .

  • Temperature control : Gradual heating prevents exothermic decomposition of H₂O₂ .

Hydroxylation at Position 4

The 4-hydroxy group is introduced via electrophilic aromatic substitution or late-stage oxidation. Source reports hydroxylation using aqueous sodium hydroxide (NaOH) in ethanol under reflux. For this substrate, treating the 1,1-dioxide intermediate with 2M NaOH at 60°C for 4 hours installs the hydroxyl group regioselectively at position 4, facilitated by electron-donating effects of the adjacent sulfone groups .

Side Reaction Mitigation :

  • Protection of ester : The methyl ester remains stable under basic conditions due to its electron-withdrawing nature .

  • Purification : Recrystallization from methanol removes unreacted starting material and sodium salts .

Esterification and Final Modification

The methyl ester is typically introduced early in the synthesis (e.g., using methyl bromoacetate). However, Source outlines a transesterification approach for analogous compounds: reacting the carboxylic acid intermediate with methanol in the presence of sulfuric acid under reflux. For this compound, however, the ester is retained throughout the synthesis to avoid side reactions during oxidation .

Critical Validation :

  • Spectroscopic confirmation : Infrared (IR) spectroscopy verifies the ester carbonyl stretch at 1720–1740 cm⁻¹ .

  • Chromatographic purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >99% purity .

Industrial-Scale Production Considerations

Source details industrial protocols emphasizing cost-effectiveness and reproducibility:

  • Continuous flow reactors for cyclization and oxidation steps, reducing batch-to-batch variability .

  • Solvent recovery systems to reclaim DMF and acetic acid, minimizing waste .

  • Crystallization optimization : Seeding with pure product crystals ensures uniform particle size distribution .

Analytical and Characterization Data

Table 1: Spectroscopic Data

PropertyValue/ObservationSource
Melting Point 207–209°C (decomposes)
¹H NMR (DMSO-d₆) δ 7.45–7.30 (m, 4H, Ar-H)
¹³C NMR δ 165.2 (C=O ester)
HRMS (ESI) m/z 424.0231 [M+H]⁺

Table 2: Reaction Yield Optimization

ConditionYield (%)Purity (%)
Microwave (100°C, 1h)8598
Conventional (80°C, 6h)7295
Ultrasonic (50°C, 2h)7897

Q & A

Q. Methodological Answer :

  • Stepwise Coupling : Adapt triazine-based coupling strategies (e.g., using trichlorotriazine intermediates as in ) to introduce substituents selectively.
  • Recrystallization : Use solvent systems like ethanol/water mixtures for purification, as demonstrated in benzothiazine crystal structure studies .
  • Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and identify byproducts.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR Analysis : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For fluorinated analogs, ¹⁹F NMR can resolve fluorine environments (e.g., as in ).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups like hydroxyl (broad ~3200 cm⁻¹) and sulfonyl (asymmetric S=O stretching ~1350 cm⁻¹) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?

Q. Methodological Answer :

  • Crystal Growth : Optimize slow evaporation from DMSO/acetone mixtures to obtain single crystals suitable for diffraction (see ).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (Cl, S) and hydrogen bonding networks.
  • Density Functional Theory (DFT) : Compare experimental bond angles/distances with computational models to validate conformational stability .

Advanced: How to design environmental fate studies for this compound?

Q. Methodological Answer :

  • Degradation Pathways : Use OECD 308/309 guidelines to assess hydrolysis, photolysis, and microbial degradation in soil/water systems .
  • Analytical Quantification : Couple LC-MS/MS with isotopically labeled internal standards to track degradation products.
  • Ecotoxicology : Apply Daphnia magna or algal growth inhibition assays to evaluate acute toxicity (refer to ’s ecological risk framework).

Advanced: What experimental designs address contradictions in reported biological activity data?

Q. Methodological Answer :

  • Dose-Response Curves : Use standardized cell lines (e.g., HepG2 for cytotoxicity) with triplicate replicates and positive controls.
  • Meta-Analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., pH, serum concentration) .
  • Structural Analog Testing : Synthesize and test derivatives lacking the 2-fluorophenyl group to isolate pharmacophore contributions.

Advanced: How to investigate reaction mechanisms involving this compound under varying conditions?

Q. Methodological Answer :

  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under acidic/alkaline conditions to identify rate-determining steps.
  • Isotopic Labeling : Use ¹⁸O-labeled water or deuterated solvents to trace oxygen incorporation in hydrolysis products.
  • Computational Modeling : Apply Gaussian or ORCA software to simulate transition states and activation energies .

Basic: What are the key challenges in scaling up synthesis without compromising stereochemical integrity?

Q. Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to maintain enantiomeric excess during scale-up.
  • Process Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • Simulated Fluids : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C for 24–72 hours.
  • Stability-Indicating Assays : Use UPLC-PDA to quantify degradation products and calculate half-life .

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